The synthesis of ticarcillin sodium involves several steps that utilize various reagents and conditions. A notable method includes:
This method is advantageous due to its mild reaction conditions and high product purity, although it involves multiple steps that can complicate the synthesis process.
Ticarcillin sodium features a β-lactam ring structure characteristic of penicillin antibiotics, which is essential for its antibacterial activity. The molecular structure can be described as follows:
The three-dimensional conformation plays a crucial role in its interaction with bacterial enzymes involved in cell wall synthesis .
Ticarcillin sodium participates in various chemical reactions, primarily related to its mechanism of action as an antibiotic:
The mechanism of action for ticarcillin sodium involves:
Ticarcillin sodium exhibits several notable physical and chemical properties:
Ticarcillin sodium has diverse applications across various scientific fields:
Ticarcillin sodium, a carboxypenicillin, exerts bactericidal activity by irreversibly binding to penicillin-binding proteins (PBPs)—critical enzymes involved in peptidoglycan cross-linking during bacterial cell wall synthesis. This binding disrupts transpeptidation and carboxypeptidase reactions, leading to defective cell walls and osmotic lysis. Gram-negative pathogens such as Pseudomonas aeruginosa and Enterobacteriaceae (e.g., Escherichia coli, Proteus mirabilis) are primary targets due to ticarcillin’s enhanced permeability through their outer membrane porins (e.g., OprD in P. aeruginosa) [1] [4] [8].
Ticarcillin’s affinity varies significantly across PBPs:
Table 1: Affinity of Ticarcillin for Key PBPs in Gram-Negative Pathogens
Bacterial Species | PBP Target | Function | Relative Affinity |
---|---|---|---|
Pseudomonas aeruginosa | PBP1a/1b | Cell elongation | Moderate |
PBP3 | Septation | High | |
Escherichia coli | PBP1b | Cell elongation | High |
PBP3 | Septation | Very High | |
Proteus mirabilis | PBP2 | Morphogenesis | Moderate |
Ticarcillin’s β-lactam ring is highly susceptible to hydrolysis by diverse β-lactamases, a primary resistance mechanism in Gram-negative bacteria. Plasmid-encoded TEM-1 and SHV-1 (Class A β-lactamases) hydrolyze ticarcillin efficiently, while chromosomal AmpC enzymes (Class C) in Enterobacter cloacae and Citrobacter spp. confer intrinsic resistance [5] [6] [8]. P. aeruginosa further employs OXA-type (Class D) enzymes and porin mutations (e.g., loss of OprD) to reduce intracellular drug accumulation [8] [10].
Resistance rates correlate strongly with β-lactamase expression:
Table 2: Hydrolysis of Ticarcillin by Major β-Lactamase Classes
β-Lactamase Class | Example Enzymes | *Hydrolysis Efficiency | Common Bacterial Hosts |
---|---|---|---|
Class A (Serine-based) | TEM-1, SHV-1 | ++++ | E. coli, K. pneumoniae |
Class C (AmpC) | CMY-2, P99 | +++ | Enterobacter spp., P. aeruginosa |
Class D (OXA) | OXA-10 | ++ | P. aeruginosa |
Class B (Metallo-) | IMP-1 | - | Serratia spp. |
*++++ = Very high; +++ = High; ++ = Moderate; - = Negligible
The inclusion of clavulanic acid (a β-lactamase inhibitor) overcomes ticarcillin resistance by forming irreversible acyl-enzyme complexes with serine-based β-lactamases. Clavulanic acid’s hydroxyl group acts as a "suicide substrate," binding covalently to the active site of Class A enzymes (TEM, SHV) and some Class C/D variants. This permanently inactivates the enzymes, restoring ticarcillin’s activity [5] [9] [10].
Synergy is most pronounced in:
However, this combination is ineffective against metallo-β-lactamases (Class B) or P. aeruginosa strains with porin/efflux-based resistance. Here, ticarcillin pairs synergistically with aminoglycosides (e.g., gentamicin), where enhanced cell wall permeability from PBP inhibition improves aminoglycoside uptake [1] [4] [9].
Table 3: Synergistic Effects of Ticarcillin-Clavulanate Against Resistant Pathogens
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